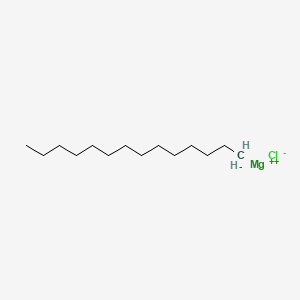

Tetradecylmagnesium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;tetradecane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29.ClH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEPJDWXROVPKA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110220-87-6 | |

| Record name | 110220-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetradecylmagnesium Chloride in Research Environments

Direct Halogen–Magnesium Exchange Processes for Preparation

The most fundamental and widely utilized method for synthesizing Tetradecylmagnesium chloride is through a direct halogen-magnesium exchange process, commonly known as the Grignard reaction. byjus.comwikipedia.org This reaction involves the oxidative insertion of a magnesium atom from the metallic state into the carbon-chlorine bond of 1-chlorotetradecane (B127486). smolecule.comresearchgate.net The general transformation is a cornerstone of organometallic chemistry, creating a highly nucleophilic carbon center from a relatively unreactive alkyl halide. byjus.comyoutube.com

The process is typically initiated by reacting 1-chlorotetradecane with magnesium metal, usually in the form of turnings or powder, suspended in an anhydrous ethereal solvent. libretexts.orgacechemistry.co.uk The reactivity of alkyl halides in Grignard formation follows the order I > Br > Cl, making alkyl chlorides like 1-chlorotetradecane the least reactive of the common halides. msu.edu Consequently, successful synthesis often necessitates activation of the magnesium surface to initiate the reaction. libretexts.org The reaction is subject to an induction period, after which it can become highly exothermic, requiring careful control over the addition rate of the alkyl halide to maintain a steady reaction temperature. libretexts.org

Advanced Preparation Routes: Reductive Transmetalation Approaches

Beyond direct synthesis, this compound can be prepared through advanced routes such as reductive transmetalation. This class of reactions involves the transfer of an organic group from one metal to another. wikipedia.org In the context of Grignard reagent synthesis, this can be achieved by reacting a different organometallic compound with a magnesium salt or by exchanging the organic group of a pre-formed Grignard reagent.

One approach is the reaction of an organozinc or organomercury compound with magnesium metal. wikipedia.org This method, known as redox-transmetalation, leverages the difference in electronegativity between the metals to drive the reaction forward. wikipedia.org For example, a ditetradecylzinc compound could theoretically react with magnesium to yield this compound, although this specific route is not commonly documented for this particular reagent.

A more practical application of transmetalation is the reaction of the formed Grignard reagent with a different metal salt to generate other organometallic species. For instance, research has shown that this compound reacts with diphenylgermanium dichloride in a transmetalation reaction to form diphenylbis(tetradecyl)germane. acs.org This highlights the utility of the Grignard reagent as a precursor for other specialized organometallic compounds. Another advanced route involves the catalyzed addition of a pre-existing Grignard reagent (e.g., an alkylmagnesium bromide) to a long-chain olefin in the presence of a titanium catalyst, which generates a new, longer-chain Grignard reagent. google.com

Optimization of Reaction Parameters for Laboratory-Scale Synthesis

The successful and reproducible synthesis of this compound on a laboratory scale is highly dependent on the careful optimization of several key reaction parameters. These factors directly influence the initiation, rate, yield, and stability of the final Grignard reagent.

Influence of Magnesium Activation Techniques

Due to the formation of a passivating magnesium oxide layer on the metal's surface and the lower reactivity of alkyl chlorides, activation of the magnesium is crucial for initiating the reaction. byjus.comlibretexts.org Without activation, the induction period can be impractically long, or the reaction may fail to start altogether. Several techniques are employed in research environments to overcome this hurdle.

| Activation Method | Description | Key Considerations |

| Chemical Activation | Small amounts of activating agents like iodine (I₂), 1,2-dibromoethane (B42909), or methyl iodide are added to the magnesium suspension. These agents react with the magnesium surface to expose a fresh, reactive metal layer. libretexts.orgacechemistry.co.uk | Iodine is a common choice, indicated by the disappearance of its characteristic purple/brown color. 1,2-dibromoethane is also effective. |

| Mechanical Activation | Techniques include grinding the magnesium turnings with a mortar and pestle before the reaction or vigorous stirring of the dry magnesium under an inert atmosphere. acechemistry.co.ukresearchgate.net This physically breaks the oxide layer. | Dry-stirring can be effective but requires specialized flask setups to ensure efficient abrasion of the turnings. researchgate.net |

| Ultrasonication | The use of an ultrasonic bath can activate the magnesium by using cavitation to clean and pit the metal surface, creating fresh sites for reaction. byjus.com | This method allows the reaction to proceed even in the presence of small amounts of moisture. byjus.com |

| Rieke Magnesium | This involves the preparation of highly reactive, fine magnesium powder by reducing a magnesium salt (e.g., MgCl₂) with an alkali metal like lithium or potassium. byjus.com | Rieke magnesium is significantly more reactive than standard turnings and can react with less reactive halides like alkyl fluorides. byjus.com |

Role of Ethereal Solvent Systems in Formation and Stability

The choice of solvent is paramount in Grignard reagent synthesis. Ethereal solvents are essential for two primary reasons: they are aprotic and they stabilize the organomagnesium compound. acechemistry.co.ukmsu.edu Protic solvents like water or alcohols would immediately destroy the reagent through protonolysis. wikipedia.org

The lone pairs of electrons on the ether's oxygen atom coordinate to the electron-deficient magnesium center, forming a soluble complex. byjus.comacechemistry.co.uk This solvation stabilizes the Grignard reagent and is critical for its formation and continued existence in solution. The most commonly used solvents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). libretexts.org

| Solvent | Boiling Point (°C) | Key Properties & Role |

| Diethyl Ether (Et₂O) | 34.6 | Traditional solvent for Grignard reactions. Its high volatility can be a safety concern but also facilitates easy removal. Less effective at solvating and stabilizing some Grignard reagents compared to THF. libretexts.org |

| Tetrahydrofuran (THF) | 66 | A more polar ether that is a better solvent for Grignard reagents, especially those derived from chlorides. msu.eduorgsyn.org Its higher boiling point allows for reactions at elevated temperatures. This compound is often prepared and sold commercially in THF solutions. acs.orgsigmaaldrich.comipp.pt |

The Grignard reagent in solution exists in a dynamic equilibrium, known as the Schlenk equilibrium, between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. acs.org The position of this equilibrium is influenced by the solvent, with more strongly coordinating solvents like THF favoring the monomeric RMgX form. acs.orgacs.org

Control of Reaction Stoichiometry and Temperature Profiles

Precise control over stoichiometry and temperature is vital for maximizing the yield of this compound while minimizing side reactions. The formation of the Grignard reagent is highly exothermic, and a runaway reaction can occur if the alkyl halide is added too quickly, especially after the induction period. libretexts.org

Stoichiometry:

An excess of magnesium is typically used to ensure complete consumption of the 1-chlorotetradecane and to help compensate for the passivated surface area. libretexts.org

The concentration of the resulting Grignard solution is important for subsequent reactions. Commercial preparations of this compound are commonly available at a concentration of 1.0 M in THF. acs.orgsigmaaldrich.com

Temperature Profiles:

Initiation: The reaction may require gentle heating to start, particularly if activation methods are insufficient. orgsyn.org

Propagation: Once initiated, the reaction must often be cooled to maintain a controlled rate of reflux. Dropwise addition of the 1-chlorotetradecane solution allows for management of the heat generated. libretexts.org

Completion: After the addition is complete, a period of heating under reflux is often employed to ensure the reaction goes to completion. acs.org

Reaction Temperature for Use: Subsequent reactions using the prepared this compound are conducted at temperatures dictated by the electrophile. Documented procedures show reactions are often initiated at 0°C or room temperature, and in some cases refluxed for extended periods (e.g., 16 hours) to ensure completion. acs.orgipp.pt Careful temperature control is also essential to minimize side reactions, such as Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide. researchgate.net

Fundamental Reactivity and Mechanistic Pathways of Tetradecylmagnesium Chloride

Nucleophilic Addition Reactions to Electrophilic Substrates

The primary mode of reactivity for tetradecylmagnesium chloride involves the nucleophilic addition of its tetradecyl group to various electrophilic centers. This fundamental reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

The Grignard reaction, involving the addition of an organomagnesium compound to a carbonyl group, is a classic and highly effective method for creating new carbon-carbon bonds and synthesizing alcohols. pressbooks.pub this compound readily reacts with aldehydes and ketones, where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbonyl group. pressbooks.pubmasterorganicchemistry.com This process breaks the carbon-oxygen π bond, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. pressbooks.pub

The class of alcohol produced depends on the nature of the carbonyl substrate:

Reaction with formaldehyde yields a primary alcohol.

Reaction with other aldehydes results in secondary alcohols.

Reaction with ketones produces tertiary alcohols. pressbooks.pub

Similarly, this compound can react with esters and acid chlorides. With these substrates, the reaction typically involves the addition of two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses, expelling the leaving group (alkoxide or chloride) to form a ketone. libretexts.org This newly formed ketone, being more reactive than the starting ester, rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup.

This compound can add to the electrophilic carbon of a nitrile group (C≡N). masterorganicchemistry.comlibretexts.org This nucleophilic attack results in the formation of an intermediate imine anion after the initial addition across the triple bond. libretexts.org This intermediate is stable until a workup step is performed. masterorganicchemistry.com

The pathway following the initial addition depends on the workup conditions:

Hydrolysis : Treatment of the imine intermediate with aqueous acid hydrolyzes it to a ketone. masterorganicchemistry.comlibretexts.orgnih.gov This provides a valuable route for the synthesis of long-chain ketones. The use of a zinc chloride catalyst has been shown to facilitate the Grignard addition to aromatic nitriles under mild conditions. nih.govrsc.org

Reduction : The intermediate imine can also be reduced to form a primary amine. For instance, reduction of a nitrile with a reagent like lithium aluminum hydride (LiAlH₄) proceeds through nucleophilic addition of a hydride to yield an imine anion, which undergoes a second hydride addition to form a dianion that is then protonated to the amine. libretexts.org

When this compound adds to a carbonyl compound containing a chiral center at the α-position, the formation of a new stereocenter can lead to two possible diastereomeric products. The stereochemical outcome of such reactions can often be predicted by established models like Cram's Rule and the more refined Felkin-Anh model. uwindsor.caorganicchemistrydata.org

The Felkin-Anh model is widely accepted for predicting the stereoselectivity of nucleophilic additions to α-chiral aldehydes and ketones. ox.ac.ukgold-chemistry.org It is based on the following assumptions:

The transition state is reactant-like. ox.ac.uk

Torsional strain involving the substituents on the α-carbon is minimized, favoring staggered conformations. ox.ac.uk

The largest substituent (L) on the α-chiral carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric interactions. ox.ac.ukgold-chemistry.org

The nucleophile, in this case the tetradecyl group from this compound, then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the side of the smallest substituent (S) and opposite the largest group (L). ox.ac.ukgold-chemistry.org This preferential trajectory leads to the formation of one diastereomer in excess. The degree of diastereoselectivity is influenced by the steric bulk of the substituents on the chiral center and the size of the attacking nucleophile. gold-chemistry.org

The Cram Chelation Model is applied when the α-carbon bears a substituent (like an alkoxy or amino group) capable of chelating with the magnesium ion of the Grignard reagent. uwindsor.caorganicchemistrydata.org This chelation creates a rigid, cyclic five-membered ring transition state. This conformational constraint forces the nucleophile to attack from the less hindered face of the carbonyl group, often leading to a stereochemical outcome opposite to that predicted by the non-chelation Felkin-Anh model. uwindsor.ca

Addition to Nitriles: Pathways to Ketones and Amines

Carbon–Carbon Cross-Coupling Methodologies

Beyond classical addition reactions, this compound is a key reagent in modern transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing C(sp²)–C(sp³) bonds. researchgate.net These methods allow for the coupling of alkyl groups with aryl or vinyl moieties.

Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign alternative to reactions catalyzed by precious metals like palladium. acs.org this compound has been successfully employed as the alkyl nucleophile in iron-catalyzed Kumada-type cross-coupling reactions to connect its C(sp³) carbon to a C(sp²) center of an aryl chloride. rsc.orgrsc.org These reactions are particularly valuable as they can proceed with high efficiency even when the Grignard reagent contains β-hydrogens, which can be problematic in other catalytic systems due to competing β-hydride elimination. rsc.orgresearchgate.net

For example, the cross-coupling of 1-chloro-4-(trifluoromethyl)benzene with this compound has been used as a model system to evaluate the efficiency of various iron-based catalytic protocols. rsc.orgrsc.orgnsf.gov These reactions typically proceed under mild conditions and demonstrate broad functional group tolerance. rsc.org

The success of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents is highly dependent on the catalytic system, particularly the choice of ligand or solvent. nih.govnih.gov While simple iron salts like iron(III) acetylacetonate (B107027) (Fe(acac)₃) or iron(III) chloride (FeCl₃) can act as pre-catalysts, the addition of specific O-coordinating ligands is often crucial for high yields and selectivity. nih.govprinceton.edu

N-methylpyrrolidone (NMP) has been identified as a key additive or co-solvent that dramatically improves the efficiency of these couplings. nih.govnih.gov Mechanistic studies suggest that NMP does not necessarily bind directly to the iron center during catalysis. Instead, it interacts with the magnesium cations of the Grignard reagent, stabilizing a highly reactive trimethyliron(II) ferrate species and preventing the formation of less reactive iron clusters that can occur in its absence. nih.govnih.govresearchgate.net

However, due to the reprotoxic nature of NMP, there has been a significant effort to find safer alternatives. rsc.orgmdpi.comN-butylpyrrolidone (NBP) has been identified as a non-toxic and sustainable substitute that can match or even exceed the performance of NMP in iron-catalyzed C(sp²)-C(sp³) cross-coupling reactions. rsc.orgrsc.org Research has shown that NBP is highly effective in promoting the coupling of aryl chlorides with alkyl Grignards like this compound. rsc.org

Table 1: Effect of N-Butylpyrrolidone (NBP) Ligand on Iron-Catalyzed Cross-Coupling Reaction: Cross-coupling of 1-chloro-4-(trifluoromethyl)benzene with this compound, catalyzed by Fe(acac)₃.

| Entry | Ligand | Ligand Loading (mol%) | Yield (%) | Source |

| 1 | None | 0 | 41 | rsc.org |

| 2 | NBP | 10 | 85 | rsc.org |

The data clearly demonstrates the dramatic positive effect of the NBP ligand on the reaction, nearly doubling the yield of the desired cross-coupled product. rsc.org This highlights the critical role of amide-type ligands in stabilizing the active catalytic species and facilitating efficient bond formation. mdpi.com

Substrate Scope and Functional Group Tolerance (e.g., Aryl Chlorides, Tosylates, Substrates with β-Hydrogens)

Copper-Catalyzed Coupling Reactions (e.g., Organocuprate Formation)

This compound serves as a precursor for the formation of organocuprate reagents, which exhibit distinct reactivity from the parent Grignard reagent. The reaction of this compound with a copper(I) salt, such as copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂), generates a lower-order organocuprate. acs.orgresearchgate.net These reagents are typically less basic and act as softer nucleophiles compared to Grignards, making them ideal for specific transformations like conjugate additions. wikipedia.orgmasterorganicchemistry.com

Organocuprates derived from this compound are highly effective for conjugate addition (1,4-addition) to α,β-unsaturated systems. wikipedia.orgnih.gov A key example is the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). acs.orgresearchgate.net The addition of the tetradecylcuprate to the carbon-carbon triple bond of DMAD occurs in a stereoselective manner. acs.orgacs.org

This reaction proceeds via the formation of a vinylcopper intermediate. This intermediate can then be trapped by various electrophiles, allowing for the synthesis of highly substituted butenedioate (B8557255) derivatives. acs.orgacs.org For example, after the initial conjugate addition of the tetradecylcuprate to DMAD, the resulting copper enolate can be captured by an electrophile like methyl iodide. acs.orgacs.org This tandem reaction sequence provides a powerful method for constructing complex molecules from simple precursors. acs.orgcore.ac.uk The use of hexamethylphosphoramide (B148902) (HMPA) as a co-solvent with tetrahydrofuran (B95107) (THF) has been reported to be crucial for achieving high yields in these reactions. acs.orgcore.ac.uk

Table 2: Conjugate Addition of Tetradecyl-derived Cuprate (B13416276) to DMAD This table is interactive and allows for sorting and filtering of data.

| Cuprate Precursors | Electrophile | Solvent System | Product Type | Reference |

|---|---|---|---|---|

| This compound, CuBr·SMe₂ | Dimethyl acetylenedicarboxylate (DMAD) | THF / HMPA | Dimethyl 2-tetradecylbutenedioate derivative | acs.org |

| This compound, CuBr·SMe₂ | DMAD, then Methyl Iodide | THF / HMPA | Dimethyl 2-methyl-3-tetradecylbutenedioate | acs.orgacs.org |

While organocuprates are renowned for conjugate additions, they are also effective nucleophiles in Sₙ2-type substitution reactions. masterorganicchemistry.com The softer nature of the cuprate allows for selective displacement of leaving groups, such as halides or tosylates, on primary and secondary carbon centers. Copper catalysis can facilitate the enantioconvergent alkylation of various nucleophiles using racemic alkyl halides as electrophiles. nih.gov Although specific examples detailing the Sₙ2 alkylation using this compound as the nucleophile source are less common in the provided literature, the general reactivity pattern is well-established for long-chain alkyl cuprates. masterorganicchemistry.comorganic-chemistry.org These reactions offer a pathway to form carbon-carbon bonds under milder conditions than might be possible with the more reactive Grignard reagents, which can cause side reactions. masterorganicchemistry.com Copper-catalyzed systems, sometimes in conjunction with photoredox catalysis, have been developed for the N-alkylation of various nitrogen nucleophiles with alkyl halides, demonstrating the broad utility of copper in mediating such substitutions. nih.gov

Conjugate Additions to Unsaturated Systems (e.g., Acetylenedicarboxylates)

Nickel-Catalyzed Coupling Reactions

Nickel complexes are effective catalysts for cross-coupling reactions involving Grignard reagents, including those with β-hydrogens like this compound. nih.gov These reactions provide a powerful alternative to palladium-catalyzed systems, often showing complementary reactivity, particularly with less reactive electrophiles like aryl chlorides. rsc.orgdicp.ac.cn The mechanism of nickel-catalyzed cross-coupling is distinct from that of iron and can involve various nickel oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). nih.govrsc.org

The catalytic cycle typically starts with the generation of an active Ni(0) species. nih.gov This species undergoes oxidative addition to the electrophile (e.g., an aryl chloride) to form a Ni(II) intermediate. Transmetalation with this compound transfers the tetradecyl group to the nickel center, and subsequent reductive elimination yields the desired cross-coupled product, regenerating the Ni(0) catalyst. nih.gov In some cases, particularly with N-heterocyclic carbene (NHC) ligands, stable Ni(I) complexes have been isolated and shown to be catalytically competent, suggesting the involvement of a Ni(I)/Ni(III) cycle or a radical chain process. nih.govrsc.org Nickel catalysis has been successfully applied to a wide range of C(sp²)–C(sp³) couplings, and recent advances have even enabled challenging C(sp²)–C(sp²) couplings between different aryl chlorides. dicp.ac.cn

Transmetalation Reactions with Other Metal Precursors

Transmetalation is a fundamental organometallic reaction involving the transfer of an organic group from one metal to another. wikipedia.org this compound, as a Grignard reagent, is a classic and versatile transmetalating agent. The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org The thermodynamic driving force for the reaction is often the transfer of the organic group to a more electronegative metal. wikipedia.org

This process is a key elementary step in many of the catalytic cross-coupling reactions discussed previously. For instance, in iron-, copper-, and nickel-catalyzed couplings, the transfer of the tetradecyl group from magnesium to the transition metal center (Fe, Cu, or Ni) is a critical transmetalation step. nih.govwikipedia.orgnih.govwikipedia.org

Beyond its role in catalytic cycles, this compound can be used stoichiometrically to prepare other organometallic compounds. For example, reaction with copper(I) halides yields tetradecyl-containing organocuprates, and reaction with zinc chloride would produce the corresponding organozinc reagent. wikipedia.org The efficiency and outcome of transmetalation depend on several factors, including the electronegativity of the metals, the nature of the ligands on each metal, and the solvent. wikipedia.orguva.es Recent studies have focused on elucidating the intricate mechanisms of transmetalation, for example, in boron-to-copper transfers, highlighting the influence of ligands and electronic effects on the reaction efficiency. chemrxiv.orgrsc.org This fundamental process allows the reactivity of the tetradecyl nucleophile to be tuned by transferring it to different metallic centers, thereby accessing a broader range of chemical transformations.

Formation of Organozinc Reagents

The conversion of Grignard reagents, such as this compound, into organozinc compounds is a fundamental transmetallation reaction in organic synthesis. This process is valuable because organozinc reagents often exhibit different reactivity and greater functional group tolerance compared to their more reactive organomagnesium precursors. thermofisher.com The preparation is typically achieved in situ by reacting the pre-formed Grignard reagent with a zinc halide, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). researchgate.net

The general transformation involves the exchange of the magnesium metal in the Grignard reagent for zinc, yielding a tetradecylzinc halide. This method was historically significant as a primary route to functionalized organozinc reagents before the development of highly activated zinc, known as Rieke® Zinc. thermofisher.com While effective, one limitation of this Grignard-based approach was its incompatibility with certain sensitive functional groups. thermofisher.com The resulting organozinc reagent is less reactive and more selective, making it a powerful tool for various subsequent coupling reactions, including Negishi coupling and Michael additions. thermofisher.comyoutube.com

Table 1: General Scheme for Organozinc Reagent Formation

| Reactant 1 | Reactant 2 | Product (Organozinc Reagent) | Byproduct |

| This compound | Zinc Halide (e.g., ZnCl₂) | Tetradecylzinc chloride | Magnesium Dichloride (MgCl₂) |

Synthesis of Organogermanium Compounds (e.g., Diphenylbis(tetradecyl)germane)

The synthesis of tetra-substituted organogermanium compounds, such as tetraalkylgermanes, can be effectively achieved using Grignard reagents as alkylating agents. sioc-journal.cn This traditional and versatile carbon-germanium bond-forming methodology involves the reaction of an organomagnesium halide with an appropriate organogermanium halide precursor. researchgate.netsioc-journal.cn

In the specific synthesis of diphenylbis(tetradecyl)germane, this compound serves as the nucleophilic source of the tetradecyl group. The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic germanium center of a diphenyldihalogermane, typically diphenyldichlorogermane (Ph₂GeCl₂). The stoichiometry requires two equivalents of this compound to displace both chloride ions on the germanium precursor, resulting in the formation of the desired diphenylbis(tetradecyl)germane and magnesium chloride as a byproduct. The use of a copper catalyst can sometimes accelerate the reaction between Grignard reagents and organohalogermanes, enhancing efficiency and preventing side reactions like the reductive formation of Ge-Ge bonds. sioc-journal.cn

Table 2: Synthesis of Diphenylbis(tetradecyl)germane

| Reactant 1 (2 eq.) | Reactant 2 (1 eq.) | Product | Byproduct (2 eq.) |

| This compound | Diphenyldichlorogermane | Diphenylbis(tetradecyl)germane | Magnesium chloride |

Other Significant Carbon–Carbon Bond-Forming Transformations (e.g., synthesis of maleic anhydrides)

This compound is a key precursor in multi-step synthetic pathways that facilitate significant carbon-carbon bond-forming transformations, including the synthesis of substituted maleic anhydrides. Current time information in Bangalore, IN. This process does not involve the direct reaction of the Grignard reagent with the final target's precursor but rather its conversion into a more nuanced reactive intermediate, typically an organocuprate.

One documented method involves the initial formation of an organocuprate reagent from this compound and a copper salt, such as copper(I) bromide dimethyl sulfide complex (CuBr·Me₂S). Current time information in Bangalore, IN. This intermediate then undergoes a conjugate addition reaction with an electrophilic alkyne, such as dimethyl acetylenedicarboxylate (DMAD). The resulting copper enolate can be trapped with various electrophiles. Current time information in Bangalore, IN. Subsequent hydrolysis of the ester groups, often with a base like lithium hydroxide (B78521), followed by treatment with acid, induces cyclization to furnish the final 2,3-disubstituted maleic anhydride (B1165640) product. Current time information in Bangalore, IN. This sequence demonstrates the utility of this compound in constructing complex cyclic structures through a series of controlled bond-forming events. Current time information in Bangalore, IN.

Table 3: Key Stages in the Synthesis of Tetradecyl-Substituted Maleic Anhydride

| Stage | Key Reagents | Intermediate/Product |

| 1. Organocuprate Formation | This compound, Copper(I) bromide dimethyl sulfide | Tetradecyl-copper species |

| 2. Conjugate Addition | Dimethyl acetylenedicarboxylate (DMAD) | Copper enolate adduct |

| 3. Hydrolysis and Cyclization | Lithium hydroxide, Acid | 2-Substituted-3-tetradecyl-maleic anhydride |

Applications in the Synthesis of Complex Organic Molecules

Strategies for Total Synthesis of Biologically Active Compounds

The precise architecture of biologically active compounds is paramount to their function. Tetradecylmagnesium chloride has proven instrumental in the stereoselective synthesis of important classes of lipids and in the construction of key structural motifs found in various natural products.

A notable application of this compound is in the synthesis of sphinganine (B43673) and its analogues. thieme-connect.com Sphinganine, a saturated sphingoid base, is a fundamental component of sphingolipids, which are crucial constituents of cell membranes and are involved in various cellular processes.

A highly efficient and versatile method for the synthesis of both D- and L-erythro-sphinganine has been developed, which is suitable for large-scale production. thieme-connect.com This convergent synthesis involves the alkylation of a chiral oxazolinyl oxirane building block. The key step in this process is a copper-mediated SN2 type nucleophilic substitution reaction with this compound. This reaction proceeds with high stereoselectivity, ensuring the formation of the desired erythro-isomer. The use of this compound in this context provides a rapid and efficient means to introduce the C₁₄ alkyl tail, a defining feature of the sphinganine backbone. thieme-connect.com This methodology is not only effective for producing naturally occurring sphinganine but also offers a pathway to a variety of sphinganine analogues with modified backbones for further biological investigation. thieme-connect.com

| Reactant 1 | Reactant 2 | Key Condition | Product | Significance |

| Chiral oxazolinyl oxirane | This compound | Copper-mediated SN2 substitution | D- or L-erythro-Sphinganine | Efficient and stereoselective synthesis of a key lipid backbone. thieme-connect.com |

While direct synthesis of bis-γ-lactones using this compound is not prominently documented, its application in the synthesis of closely related precursors highlights its potential in constructing such frameworks. The addition of organocuprates derived from Grignard reagents, including this compound, to dimethyl acetylenedicarboxylate (B1228247) is a key reaction in this context.

This reaction sequence leads to the formation of copper enolates, which can be subsequently trapped with various electrophiles. The resulting products are dimethyl cis-butenedioate derivatives. These derivatives can then be hydrolyzed with lithium hydroxide (B78521) to generate the corresponding lithium carboxylates. Upon treatment with acid, these intermediates readily cyclize to form 2,3-disubstituted maleic anhydrides. Maleic anhydrides are important building blocks that can be further elaborated to form γ-lactones and, potentially, bis-γ-lactone structures. The incorporation of the tetradecyl group from the Grignard reagent is crucial for introducing the long alkyl chain characteristic of many natural product lactones.

| Grignard-derived Organocuprate | Substrate | Intermediate | Final Product (Precursor) | Potential Application |

| From this compound | Dimethyl acetylenedicarboxylate | Copper enolate | 2,3-Disubstituted maleic anhydride (B1165640) | Synthesis of γ-lactones and bis-γ-lactones. |

Synthesis of Sphinganine Analogues and Related Lipids

Precursors for Advanced Materials and Polymeric Systems

The unique properties of materials are often dictated by their molecular architecture. The incorporation of long alkyl chains can influence properties such as solubility, crystallinity, and self-assembly behavior. This compound serves as a valuable reagent for introducing the C₁₄ chain into monomers, which can then be polymerized to create advanced materials with tailored characteristics.

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), enable the synthesis of polymers with well-defined molecular weights, narrow polydispersities, and specific functionalities. cmu.edu The synthesis of functional monomers is a cornerstone of these techniques. This compound can be employed to synthesize such monomers by reacting it with a substrate containing a polymerizable group and an electrophilic site.

For instance, a molecule containing both a vinyl or acrylate (B77674) group and a reactive site, such as an aldehyde or an epoxide, could be targeted. The addition of this compound would introduce the C₁₄ alkyl chain, resulting in a functional monomer. The long alkyl chain can impart hydrophobicity and influence the self-assembly properties of the resulting polymer, making it suitable for applications in coatings, surfactants, or drug delivery systems. While direct examples of this compound in the synthesis of a specific functional monomer for controlled polymerization are not extensively detailed in the literature, its fundamental reactivity as a Grignard reagent makes it an ideal candidate for such synthetic strategies.

The performance of organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is highly dependent on the molecular packing and morphology of the active layer. researchgate.net The introduction of long alkyl chains is a common strategy to control the solid-state organization of conjugated molecules.

Advanced Analytical and Spectroscopic Techniques for Reaction Monitoring and Product Analysis

Spectroscopic Methods for In-situ Reaction Monitoring and Intermediate Detection

In-situ (in the reaction mixture) spectroscopic monitoring provides real-time information on the consumption of reactants, formation of products, and the appearance of any transient intermediates. This is invaluable for gaining a deep understanding of the reaction kinetics and mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the mechanism of Grignard reactions. By providing detailed structural information, it can help identify the various magnesium species that exist in solution. acs.org While direct NMR analysis of tetradecylmagnesium chloride reactions requires careful experimental design due to the reactive nature of the Grignard reagent, flow NMR techniques have emerged as a highly effective solution. beilstein-journals.orgnih.gov

In a typical flow setup, the reaction mixture is continuously passed through an NMR flow tube within the spectrometer's magnetic field. beilstein-journals.org This allows for the rapid acquisition of spectra, providing a real-time snapshot of the reaction's progress. nih.gov For instance, the formation of a Grignard reagent and its subsequent quenching can be monitored by on-line ¹H NMR spectroscopy, enabling rapid optimization of reaction conditions. researchgate.net This approach has several advantages over traditional off-line analysis, such as minimizing the degradation of the Grignard reagent by exposure to air or moisture. nih.gov

Kinetic and mechanistic studies benefit significantly from flow NMR, as it can detect reactive intermediates that would be missed by other methods. beilstein-journals.org By tracking the concentration changes of reactants, intermediates, and products over time, detailed kinetic profiles can be constructed. This data is essential for elucidating the reaction mechanism, such as determining whether a reaction proceeds through a polar (nucleophilic addition) or a single electron transfer (radical) pathway. acs.org

Table 1: Application of NMR Spectroscopy in Grignard Reaction Analysis

| NMR Technique | Application | Key Findings | Reference |

|---|---|---|---|

| On-line ¹H NMR | Monitoring Grignard formation and quenching | Allows for rapid optimization of flow conditions. | researchgate.net |

| Flow NMR | Kinetic and mechanistic studies | Enables detection of reactive intermediates and provides real-time concentration data. | beilstein-journals.orgnih.gov |

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are also valuable for monitoring the progress of reactions involving this compound. In-situ Attenuated Total Reflectance (ATR) FTIR spectroscopy is particularly well-suited for this purpose. hzdr.demt.com An ATR probe can be inserted directly into the reaction vessel, allowing for continuous monitoring of the reaction mixture without the need for sampling. libretexts.org

IR spectroscopy is excellent for tracking changes in functional groups. For example, in a reaction where this compound is added to a ketone or aldehyde, the disappearance of the carbonyl (C=O) stretching band of the starting material and the appearance of C-O stretching bands of the alcohol product can be monitored in real-time. mt.com This provides a direct measure of the reaction rate and conversion.

UV-Vis spectroscopy, while generally providing less detailed structural information than IR or NMR, can be used to monitor reactions involving chromophores (light-absorbing groups). mrclab.commdpi.com If the reactants or products of a this compound reaction contain conjugated systems or aromatic rings, their concentration can be tracked by measuring the absorbance at a specific wavelength. mdpi.comlibretexts.org This technique is often simpler and less expensive to implement than NMR or IR. researchgate.net However, its application is limited to reactions where a clear and distinct change in the UV-Vis spectrum occurs. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Chromatographic and Mass Spectrometric Approaches for Product Separation and Quantification

Once the reaction is complete, chromatographic and mass spectrometric techniques are essential for separating the components of the product mixture, identifying them, and quantifying their relative amounts to determine the reaction's yield and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it ideal for assessing the outcome of many Grignard reactions after a suitable work-up and, if necessary, derivatization. rsc.orgmeasurlabs.com In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase in a long, thin column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. hidenanalytical.com

For reactions involving this compound, GC-MS can be used to identify and quantify the desired alcohol product as well as various by-products. For example, in the synthesis of hierridin C, this compound is used as a reagent, and the resulting products are analyzed by GC-MS. chemrxiv.org Common by-products in Grignard reactions that can be identified by GC-MS include unreacted starting materials and products from side reactions like Wurtz coupling. rsc.orgrsc.org

Table 2: Typical GC-MS Analysis of a Grignard Reaction Mixture

| Compound Type | Purpose of Analysis | Typical Observation | Reference |

|---|---|---|---|

| Desired Product | Yield calculation | Identification via mass spectrum and quantification via peak area. | rsc.org |

| Unreacted Electrophile | Assess reaction completion | Presence indicates incomplete reaction. | rsc.org |

| Wurtz Coupling By-product | Purity assessment | Identification of R-R dimer (e.g., bittetradecyl). | rsc.org |

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. nih.gov HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. mt.com

In the context of this compound reactions, HPLC is frequently used to determine the purity of the final product and to quantify the yield. mt.comuva.nl For instance, after a reaction to produce a long-chain alcohol, HPLC can separate the desired product from non-volatile impurities. The purity is determined by comparing the peak area of the product to the total area of all peaks in the chromatogram. uva.nl HPLC is also used to assess the purity of commercial Grignard reagents, which can often contain significant amounts of impurities. rsc.orgrsc.org

Different HPLC detectors can be used depending on the nature of the analytes. A UV detector is common if the products contain a chromophore, while a refractive index (RI) detector can be used for compounds without a UV chromophore, which is often the case for the aliphatic products derived from this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Outcome Assessment

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a technique used to modify an analyte to make it more suitable for a particular analytical method, most commonly GC-MS. Analytes may be derivatized to increase their volatility, improve their thermal stability, or enhance their detectability. nih.gov

For products resulting from reactions with this compound, such as long-chain alcohols, derivatization is often necessary for successful GC-MS analysis. The hydroxyl (-OH) group of an alcohol can make the molecule too polar and prone to thermal degradation in the hot GC injection port. A common derivatization strategy is trimethylsilylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This is typically achieved by reacting the analyte with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ether is more volatile, more thermally stable, and often produces a more easily interpretable mass spectrum. nih.gov

Another application of derivatization involves using Grignard reagents themselves to derivatize other compounds for analysis. For example, organotin compounds can be derivatized by reaction with a Grignard reagent like pentylmagnesium bromide to form tetraalkyltin compounds that are amenable to GC-MS analysis. capes.gov.br While not a direct analysis of this compound itself, this illustrates the versatility of Grignard reagents in analytical chemistry.

Table 3: Common Compounds Mentioned in the Article

| Compound Name | Chemical Formula/Type |

|---|---|

| This compound | C₁₄H₂₉MgCl |

| Tetradecane | C₁₄H₃₀ |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | C₈H₁₈F₃NO₂Si₂ |

| Pentylmagnesium bromide | C₅H₁₁BrMg |

| Hierridin C | Natural Product |

| Wurtz coupling by-product | R-R (e.g., C₂₈H₅₈) |

| Trimethylsilyl (TMS) ether | R-O-Si(CH₃)₃ |

Sustainable Chemistry Aspects in Tetradecylmagnesium Chloride Utilization

Development and Application of Green Solvents in Organometallic Reactions

The choice of solvent is a foundational aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. umb.edu Traditionally, Grignard reagents such as tetradecylmagnesium chloride are prepared and used in ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). beyondbenign.orgrsc.org While effective, these solvents have drawbacks related to safety (high volatility, flammability, and peroxide formation) and environmental concerns. rsc.orgsigmaaldrich.com Research has focused on identifying and validating greener alternatives.

2-Methyltetrahydrofuran (2-MeTHF)

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a leading green solvent alternative to THF for Grignard reactions. rsc.orgrsc.org Derived from renewable resources like corncobs and bagasse, 2-MeTHF offers several advantages over traditional ether solvents. rsc.orgsigmaaldrich.comnih.gov It has a higher boiling point and lower water solubility, which facilitates easier work-up and solvent recovery. rsc.org Furthermore, it is less prone to forming explosive peroxides. rsc.orgsigmaaldrich.com

Studies have systematically evaluated the performance of 2-MeTHF in a range of Grignard reactions and found it to be equal or superior to THF in many cases. rsc.orgrsc.org For instance, in iron-catalyzed cross-coupling reactions, 2-MeTHF has been successfully used as a solvent for the reaction of aryl chlorides with this compound, demonstrating comparable efficiency to THF under optimized conditions. nsf.gov The use of 2-MeTHF is a significant step towards making processes involving long-chain Grignard reagents like this compound more sustainable. nsf.govsigmaaldrich.com

N-Butylpyrrolidone (NBP)

In the context of iron-catalyzed cross-coupling reactions, which frequently utilize Grignard reagents, the ligand or additive used plays a critical role. N-Methylpyrrolidone (NMP) has been a common choice, but it faces increasing restrictions due to its reproductive toxicity. rsc.org Recent research has identified N-Butylpyrrolidone (NBP) as a non-toxic and effective substitute. rsc.org

A study specifically investigating the iron-catalyzed cross-coupling of 1-chloro-4-(trifluoromethyl)benzene with this compound demonstrated that NBP could effectively replace NMP. rsc.org The results showed that NBP provided comparable or even superior yields, especially at lower ligand loadings, highlighting its potential to render these important C-C bond-forming reactions more sustainable. rsc.org

| Compound | Role | Key Sustainable Advantages | Relevant Application with this compound | Reference |

|---|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Solvent | Derived from renewable biomass; higher boiling point, lower water solubility, and less prone to peroxide formation than THF. | Used as a green solvent in iron-catalyzed cross-coupling of aryl chlorides with this compound. | rsc.orgnih.govnsf.gov |

| N-Butylpyrrolidone (NBP) | Ligand/Additive | Non-toxic and sustainable alternative to reprotoxic N-Methylpyrrolidone (NMP). | Serves as a highly effective substitute for NMP in iron-catalyzed C(sp²)-C(sp³) cross-coupling reactions. | rsc.org |

Strategies for Reduced Catalyst Loading and Improved Atom Economy in Catalytic Processes

Catalytic processes are central to green chemistry as they allow for reactions to proceed with high efficiency and selectivity, often under milder conditions. rsc.org For reactions involving this compound, particularly in cross-coupling reactions, the focus has been on developing highly active catalytic systems that can operate at low loadings, thereby reducing costs and minimizing metal waste.

Reduced Catalyst Loading

Iron-catalyzed cross-coupling reactions have gained prominence as a more sustainable alternative to those using precious metals like palladium. rsc.org A significant goal in this area is to maximize the turnover number (TON) of the catalyst. Research has demonstrated that iron-catalyzed C(sp²)-C(sp³) cross-coupling of aryl chlorides with alkyl Grignard reagents, including those with long alkyl chains, can be achieved with very low catalyst loadings. rsc.org

For example, protocols have been developed where the cross-coupling of aryl chlorides with this compound proceeds efficiently with catalyst loadings as low as 0.05 mol%. rsc.org This high turnover number minimizes the amount of iron catalyst required, which is beneficial both economically and environmentally. rsc.org The ability to perform these reactions on a gram scale with low catalyst loading highlights their practical utility in synthesis. rsc.org

| Substrate | Catalyst System | Catalyst Loading (mol%) | Result | Reference |

|---|---|---|---|---|

| 4-Chlorobenzonitrile | Fe(acac)₃ / DMPU | 0.10 | Quantitative yield | rsc.org |

| 4-Chlorophenyl methyl sulfone | Fe(acac)₃ / DMPU | 0.10 | Quantitative yield | rsc.org |

| 4-Chlorobenzenesulfonamide | Fe(acac)₃ / DMPU | 0.05 | 78% yield | rsc.org |

Improved Atom Economy

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. studypulse.au Cross-coupling reactions are powerful tools for C-C bond formation, and their design can significantly impact atom economy. researchgate.netnih.gov

The use of catalysts, even in small amounts, inherently improves atom economy compared to stoichiometric reagents. stackexchange.com In the context of this compound, its use in catalytic cross-coupling reactions represents a more atom-economical approach than many classical olefination reactions, which can generate stoichiometric by-products. acs.org For instance, the iron-catalyzed coupling of α-allenyl esters with Grignard reagents provides a direct route to 1,3-dienes with high atom economy. acs.org While catalysts are not included in the atom economy calculation, their ability to enable reactions with fewer and less wasteful steps is a core principle of green chemistry. stackexchange.comyoutube.com The development of catalytic reactions that utilize readily available and abundant starting materials, such as those employing this compound, contributes to more sustainable synthetic strategies. nih.govacs.org

Considerations for Waste Minimization and By-product Management in Preparative-Scale Syntheses

On a preparative or industrial scale, the management of waste and by-products from reactions involving this compound is a critical consideration for both environmental compliance and process efficiency. google.com

The primary by-product from any Grignard reaction is a magnesium salt. google.com After the reaction is complete, a quenching step is performed, which typically generates magnesium hydroxides and salts as a solid or semi-solid sludge. google.com This sludge can be difficult to handle and remove from reaction vessels, and its disposal must adhere to environmental regulations. google.com

Strategies for managing this waste stream include:

Acidic Work-up: Instead of a basic quench that precipitates magnesium salts, a carefully controlled quench with a weak acid, such as citric acid, can be employed. google.com This method keeps the magnesium salts solubilized in an aqueous solution, which is easier to transfer and handle than a thick sludge. google.com This approach avoids the use of strong, corrosive acids like hydrochloric acid, which can damage equipment. google.com

Solvent Recovery: In large-scale operations, the recovery and recycling of solvents like 2-MeTHF are economically and environmentally essential. The low water solubility of 2-MeTHF facilitates its separation from the aqueous phase during work-up, allowing for efficient recovery. rsc.org

Minimizing Side Reactions: By-products can also arise from side reactions, such as the Wurtz coupling of the Grignard reagent. The choice of solvent can influence the extent of these side reactions. For example, 2-MeTHF has been shown to suppress Wurtz coupling by-products more effectively than THF in certain Grignard reactions. rsc.orgrsc.org Optimizing reaction conditions (e.g., temperature, addition rate) is also crucial to maximize the yield of the desired product and minimize waste. dchas.org

Proper planning for waste management, from the selection of solvents and catalysts to the final work-up and disposal procedures, is integral to the sustainable application of this compound in preparative-scale syntheses. oregonstate.edufgcu.edu

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Reactivity

The performance of Grignard reagents in coupling reactions is often dictated by the catalyst employed. researchgate.netmdpi.com While traditional palladium and nickel catalysts are effective, emerging research focuses on developing more sustainable, cost-effective, and selective catalytic systems.

Future investigations will likely target the use of earth-abundant 3d transition metals, such as iron and copper, to catalyze cross-coupling reactions involving tetradecylmagnesium chloride. mdpi.commolaid.com These metals offer a more economical and environmentally benign alternative to precious metals like palladium. mdpi.com For instance, iron-catalyzed cross-coupling reactions have shown promise for various applications, representing a potential area for expansion with long-chain Grignard reagents. molaid.com The development of pincer complexes based on metals like nickel and iron has already demonstrated high yields in Kumada cross-couplings of aryl chlorides, a reaction type where this compound could serve as the nucleophilic partner. mdpi.com

Furthermore, research into binary catalyst systems, such as the Neodymium(III) chloride/triethylphosphate (NdCl₃·3TEP) system used for lactone polymerization, opens new avenues. rsc.org Exploring the activity of such systems with this compound could lead to novel polymerization reactions, potentially creating polymers with long alkyl side chains and unique material properties. The reactivity in these systems is often dependent on the metal halide, with observed activity orders such as MgI₂ > MgBr₂ > MgCl₂ in some polymerizations, highlighting the nuanced role the halide component plays. mdpi.com

Table 1: Potential Catalytic Systems for this compound

| Catalyst Type | Potential Application | Rationale for Exploration |

|---|---|---|

| Iron-based Pincer Complexes | Kumada Cross-Coupling | Earth-abundant, low-cost alternative to Pd and Ni for C-C bond formation. mdpi.commolaid.com |

| Copper-based Systems (e.g., CuCl/TMEDA) | Dimerization & Coupling Reactions | Effective for various coupling reactions under mild conditions. mdpi.com |

| Neodymium-based Binary Catalysts | Ring-Opening Polymerization | Potential to create novel functional polymers with long alkyl side-chains. rsc.org |

Integration into Flow Chemistry Platforms for Continuous Synthesis Research

The synthesis of Grignard reagents is often exothermic and requires careful control of reaction conditions to avoid side reactions and ensure safety. Continuous flow chemistry offers a powerful solution to these challenges by providing superior heat and mass transfer, enabling rapid and safe production. mit.eduresearchgate.net

Integrating the synthesis of this compound and its subsequent reactions into a single, continuous flow network can circumvent the need to isolate the often unstable Grignard intermediate. mit.edu This "telescoping" of reaction steps reduces waste, time, and potential for decomposition. mit.edu Research groups have successfully demonstrated the continuous flow synthesis of other Grignard reagents, followed by in-line quenching with electrophiles, proving the viability of this approach. researchgate.net

Future work will focus on designing specific reactor configurations for the continuous generation of this compound and its immediate use in multi-step syntheses. mit.eduumontreal.ca This could be particularly advantageous for industrial-scale production, where safety and efficiency are paramount. researchgate.net The development of automated flow platforms, potentially incorporating in-line analysis, would accelerate the optimization of reaction conditions and the discovery of new reactions. nih.govmdpi.com

Discovery of New Synthetic Transformations Utilizing the Long-Chain Alkyl Grignard Reagent

While this compound is primarily used in standard Grignard reactions like alkylation of carbonyls and cross-coupling, there is significant potential for its use in more complex and novel synthetic transformations. geeksforgeeks.orgebsco.com Its long alkyl chain can be leveraged to synthesize molecules with specific physical properties, such as amphiphilicity or lipophilicity.

Recent research has already shown its utility in specialized syntheses. For example, it has been used in the synthesis of the natural product hierridin C and in the preparation of trehalose (B1683222) derivatives. wgtn.ac.nzchemrxiv.org Another documented transformation involves the addition of organocuprates derived from this compound to dimethyl acetylenedicarboxylate (B1228247), indicating its utility in forming complex, unsaturated structures. researchgate.net

Emerging research could explore its application in areas such as:

Radical Alkylation: The radical alkylation of substrates like 2,3-dichloromaleic anhydride (B1165640) has been shown to be a viable route for creating alkyl-substituted maleic anhydrides, a transformation where long-chain Grignard reagents could be employed. researchgate.net

Synthesis of Functional Surfactants: The tetradecyl chain is a common component of surfactants. New synthetic routes using this compound could lead to novel amphiphilic molecules with tailored properties.

Modification of Biomolecules: Introducing the long lipophilic tetradecyl chain into biologically active molecules can significantly alter their pharmacokinetic profiles, a strategy that could be explored for drug discovery.

Computational Chemistry and Predictive Modeling for Reaction Design and Optimization

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. d-nb.infomit.edu These in silico methods can predict reaction outcomes, elucidate mechanisms, and guide experimental design, saving significant time and resources. researchgate.net

For reactions involving this compound, computational approaches can be applied in several ways:

Reaction Pathway Modeling: Density Functional Theory (DFT) can be used to calculate the energy profiles of potential reaction pathways, helping to predict the feasibility and selectivity of a new transformation. mit.edu This can be used to understand the mechanism of a catalyzed cross-coupling reaction or predict the regioselectivity of an addition to a complex carbonyl compound.

Predictive Modeling with Machine Learning: By training machine learning algorithms on existing reaction data, models can be developed to predict the performance of a reaction under different conditions (e.g., catalyst, solvent, temperature). d-nb.info For instance, a model could be built to predict the yield of a Kumada coupling reaction using this compound with various aryl halides and catalyst systems. mdpi.com

Property Prediction: Software suites like RDKit can be used to calculate molecular descriptors and build models that predict the physical and chemical properties of the products formed from this compound. rdkit.org This is particularly relevant for designing molecules like surfactants or drug candidates where properties like solubility and lipophilicity are critical.

Table 2: Application of Computational Methods to this compound Reactions

| Computational Technique | Objective | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; predict transition states and activation energies. mit.edu | Guide catalyst selection and optimization of reaction conditions for improved selectivity. |

| Machine Learning (e.g., Random Forest) | Predict reaction yields and outcomes based on input parameters. d-nb.info | Accelerate reaction discovery and optimization by prioritizing promising experimental conditions. |

| Molecular Dynamics (MD) | Simulate the behavior of product molecules (e.g., surfactants) in solution. | Design molecules with specific self-assembly or interfacial properties. |

By integrating these emerging research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a sophisticated tool for modern chemical synthesis.

Q & A

Q. What are the typical synthetic applications of tetradecylmagnesium chloride in organic chemistry, and what experimental conditions optimize its reactivity?

this compound is widely used as a Grignard reagent for nucleophilic addition reactions. For example, in the synthesis of alkylresorcinols, it reacts with aldehydes (e.g., compound 3 in Scheme 1) under THF solvent at room temperature, achieving high yields (86%) for carbinol intermediates . Optimal conditions include strict anhydrous environments, inert gas (N₂/Ar) purging, and controlled stoichiometry to avoid over-addition. Reaction progress should be monitored via TLC or NMR to ensure completion before workup.

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is highly flammable (Category 2), corrosive (Skin Corr. 1B), and reacts violently with water. Key safety measures include:

Q. How should researchers design initial experiments to incorporate this compound into multi-step syntheses?

Begin with small-scale trials (1–5 mmol) to assess reactivity and side products. For example, in the synthesis of hierridin B, Grignard addition precedes catalytic hydrogenation (Pd/C, H₂), but methanol solvent can lead to ether byproducts (e.g., 5 ) due to acidic conditions . Pre-optimize solvent polarity (e.g., switch to less nucleophilic solvents like ethanol) and reaction time to minimize side reactions.

Advanced Research Questions

Q. How can researchers mitigate ether byproduct formation during reductive steps following Grignard reactions with this compound?

Ether formation (e.g., 5 in Scheme 1) arises from methanolysis under acidic hydrogenation conditions. Mitigation strategies include:

- Replacing methanol with ethanol or isopropanol to reduce nucleophilicity.

- Adjusting acid catalyst concentration (e.g., dilute H₂SO₄) or using milder reductants (e.g., NaBH₄) .

- Monitoring pH to prevent protonation of intermediates, which accelerates etherification.

Q. What factors influence the regioselectivity of electrophilic substitutions in this compound-derived intermediates?

Regioselectivity in chlorination reactions (e.g., Scheme 2) depends on the catalyst and aromatic ring activation. Using concentrated HCl instead of TsOH as a catalyst enhances both yield (>90%) and regioselectivity by stabilizing transition states. NOESY experiments confirm exclusive para-substitution in highly activated systems .

Q. Why might reported yields for this compound-mediated reactions vary between studies, and how can reproducibility be improved?

Discrepancies often stem from differences in:

- Solvent purity : Trace moisture reduces reagent efficacy.

- Catalyst loading : Overuse of Pd/C in hydrogenation can degrade sensitive intermediates.

- Workup methods : Rapid quenching vs. gradual hydrolysis affects byproduct profiles. To enhance reproducibility, document exact solvent drying protocols (e.g., molecular sieves), catalyst activation steps, and quenching rates .

Q. What analytical techniques are most effective for characterizing this compound and its reaction products?

- NMR spectroscopy : ¹H/¹³C NMR to confirm alkyl chain incorporation and carbinol formation.

- Mass spectrometry (HRMS) : Validate molecular weights (e.g., C₁₄H₂₉ClMg, MW 257.14) .

- X-ray crystallography : Resolve stereochemistry in crystalline intermediates.

- TGA/DSC : Assess thermal stability for storage recommendations .

Q. How should researchers address contradictory data in literature regarding this compound’s reactivity?

Adopt systematic review methodologies (e.g., PRISMA guidelines) to categorize studies by:

- Reaction conditions (solvent, temperature, catalyst).

- Purity metrics (NMR yield vs. isolated yield).

- Analytical validation (peer-reviewed vs. preliminary data) . Conduct controlled replicate experiments to isolate variables causing discrepancies.

Q. What strategies optimize reaction parameters for this compound in large-scale syntheses?

- Temperature control : Exothermic Grignard reactions require jacketed reactors to maintain RT.

- Solvent recovery : THF can be distilled and reused to reduce costs.

- Flow chemistry : Continuous systems minimize moisture exposure and improve mixing .

Q. How does this compound’s hygroscopicity impact long-term storage and experimental outcomes?

Moisture ingress degrades the reagent into Mg(OH)Cl and tetradecane, reducing reactivity. Storage recommendations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.